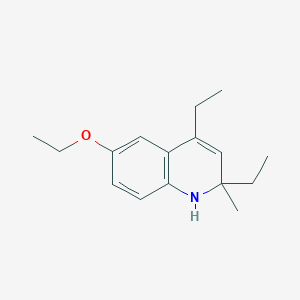
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline is a quinoline derivative known for its unique chemical structure and properties This compound is part of the dihydroquinoline family, which is characterized by the presence of a partially hydrogenated quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methylquinoline with ethyl iodide and diethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully hydrogenated quinoline.
Substitution: The ethoxy, diethyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline compounds.
Aplicaciones Científicas De Investigación
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s potential biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an antioxidant in rubber and plastic manufacturing to prevent degradation.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, as an antioxidant, it can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar antioxidant properties.
2-Methylquinoline: A simpler quinoline compound used as a precursor in the synthesis of more complex derivatives.
Ethoxyquin: A well-known antioxidant used in food preservation and animal feed.
Uniqueness
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline is unique due to its specific substituents, which confer distinct chemical and physical properties. Its combination of ethoxy, diethyl, and methyl groups enhances its stability and reactivity, making it suitable for various applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
66170-14-7 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
6-ethoxy-2,4-diethyl-2-methyl-1H-quinoline |
InChI |
InChI=1S/C16H23NO/c1-5-12-11-16(4,6-2)17-15-9-8-13(18-7-3)10-14(12)15/h8-11,17H,5-7H2,1-4H3 |
Clave InChI |
WBHGOIVGFZNQRV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(NC2=C1C=C(C=C2)OCC)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


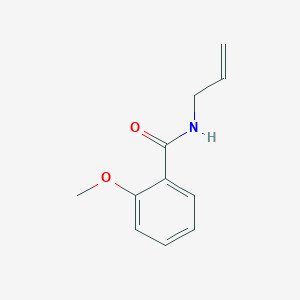

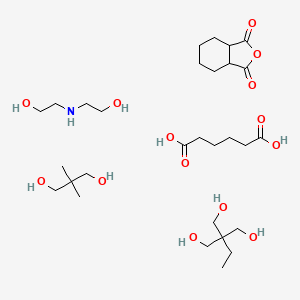
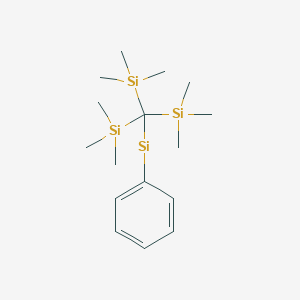
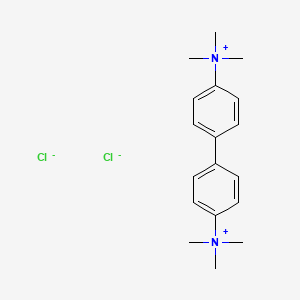
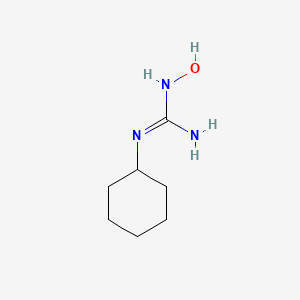
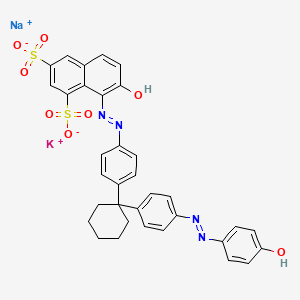
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
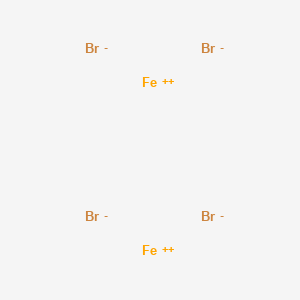
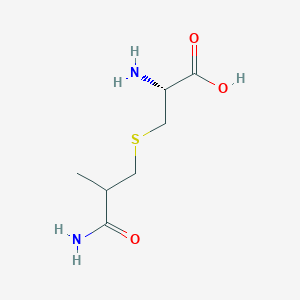
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
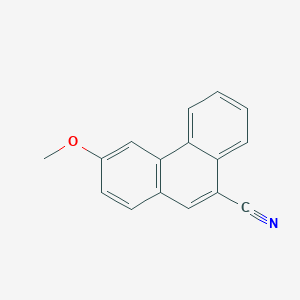
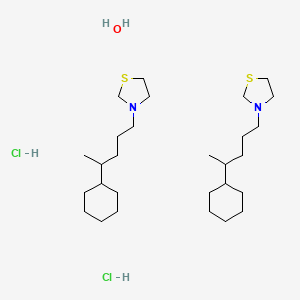
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
